molecular formula C23H23NO3 B162479 Naphthol AS-MX butyrate CAS No. 137629-33-5

Naphthol AS-MX butyrate

Cat. No.: B162479
CAS No.: 137629-33-5
M. Wt: 361.4 g/mol
InChI Key: OSBXUQZQTBGULF-UHFFFAOYSA-N
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Description

Naphthol AS-MX butyrate is an organic compound with the empirical formula C23H23NO3 and a molecular weight of 361.43 g/mol . It is a derivative of naphthol, specifically designed for various industrial and research applications. This compound is known for its stability and unique chemical properties, making it valuable in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthol AS-MX butyrate typically involves the esterification of naphthol derivatives with butyric acid. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield. The process involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Naphthol AS-MX butyrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyrate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .

Scientific Research Applications

Naphthol AS-MX butyrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Naphthol AS-MX butyrate involves its interaction with specific molecular targets. The compound can act as an enzyme substrate, undergoing enzymatic reactions that produce measurable products. In biochemical assays, it is often used to study enzyme kinetics and inhibition. The pathways involved include ester hydrolysis and subsequent reactions with various biomolecules .

Comparison with Similar Compounds

Comparison: Naphthol AS-MX butyrate is unique due to its butyrate ester group, which imparts distinct chemical properties compared to other naphthol derivatives. This uniqueness makes it particularly valuable in specific industrial and research applications where stability and reactivity are crucial.

Properties

IUPAC Name

[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-4-7-22(25)27-21-14-18-9-6-5-8-17(18)13-19(21)23(26)24-20-11-10-15(2)12-16(20)3/h5-6,8-14H,4,7H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBXUQZQTBGULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394885
Record name Naphthol AS-MX butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137629-33-5
Record name Naphthol AS-MX butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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